

Stereoselective Pharmacokinetics of Dioxopromethazine Enantiomers: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Dioxopromethazine

Cat. No.: B7829574

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Introduction

Dioxopromethazine, a phenothiazine antihistamine, is a chiral drug clinically administered as a racemate. As with many chiral compounds, the individual enantiomers of **dioxopromethazine** can exhibit distinct pharmacokinetic and pharmacodynamic profiles. Understanding these stereoselective differences is crucial for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics of R- and S-**dioxopromethazine**, detailing experimental methodologies and presenting key pharmacokinetic data.

Data Presentation: Stereoselective Pharmacokinetic Parameters in Rats

A study in rats revealed significant differences in the pharmacokinetic parameters of R- and S-**dioxopromethazine** following intravenous administration of the racemate.^{[1][2]} The data indicates a stereoselective disposition of the two enantiomers.

Pharmacokinetic Parameter	R-Dioxopromethazine	S-Dioxopromethazine
C _{max} (ng/mL)	Data not available in the provided sources	Data not available in the provided sources
T _{max} (h)	Data not available in the provided sources	Data not available in the provided sources
AUC (0-t) (ng·h/mL)	Data not available in the provided sources	Data not available in the provided sources
AUC (0-∞) (ng·h/mL)	Data not available in the provided sources	Data not available in the provided sources
t _{1/2} (h)	Data not available in the provided sources	Data not available in the provided sources
CL (L/h/kg)	Data not available in the provided sources	Data not available in the provided sources
V _d (L/kg)	Data not available in the provided sources	Data not available in the provided sources

Note: While the source material confirms significant differences in these parameters, the specific numerical values were not available in the provided abstracts.

Experimental Protocols

The stereoselective pharmacokinetic analysis of **dioxopromethazine** enantiomers was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[\[1\]](#)[\[2\]](#)

Sample Preparation

- Matrix: Rat plasma.
- Extraction Method: Liquid-liquid extraction.
 - Plasma samples were alkalinized.

- **Dioxopromethazine** enantiomers and an internal standard were extracted using an organic solvent.

Chiral HPLC Separation

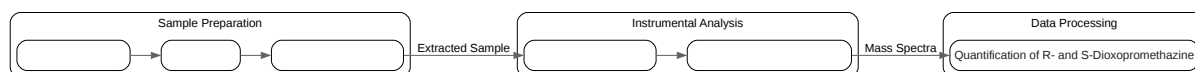
- Chromatographic System: High-Performance Liquid Chromatography (HPLC).
- Chiral Stationary Phase: A chiral column was used to separate the R- and S-enantiomers.
- Mobile Phase: A specific composition of buffers and organic solvents was used to achieve optimal separation.

Mass Spectrometric Detection

- Detector: Tandem Mass Spectrometer (MS/MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Quantification: Multiple Reaction Monitoring (MRM) was used for sensitive and specific quantification of each enantiomer and the internal standard.

Mandatory Visualization

Experimental Workflow for Chiral Analysis of Dioxopromethazine

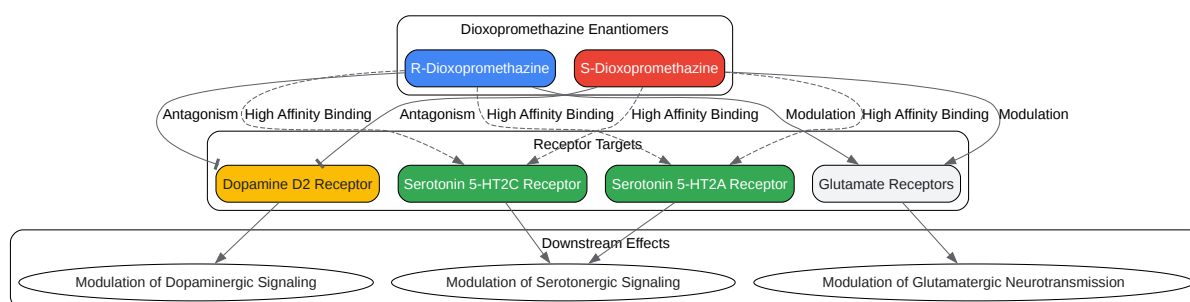


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Caption: Workflow for the enantioselective analysis of **dioxopromethazine** in rat plasma.

Proposed Signaling Pathway of Dioxopromethazine

Dioxopromethazine is known to interact with several key neurotransmitter systems. It acts as an antagonist at dopamine D2 receptors and exhibits a high affinity for serotonin 5-HT_{2A} and 5-HT_{2C} receptors. Furthermore, it has been shown to modulate glutamate neurotransmission.



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Caption: Proposed mechanism of action for **dioxopromethazine** enantiomers.

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References

- 1. Enantiomeric Separation of Dioxopromethazine and its Stereoselective Pharmacokinetics in Rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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